Bis(P-chlorobenzyl) ether Bis(P-chlorobenzyl) ether
Brand Name: Vulcanchem
CAS No.: 27599-04-8
VCID: VC3976980
InChI: InChI=1S/C14H12Cl2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
SMILES: C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl
Molecular Formula: C14H12Cl2O
Molecular Weight: 267.1 g/mol

Bis(P-chlorobenzyl) ether

CAS No.: 27599-04-8

Cat. No.: VC3976980

Molecular Formula: C14H12Cl2O

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

Bis(P-chlorobenzyl) ether - 27599-04-8

Specification

CAS No. 27599-04-8
Molecular Formula C14H12Cl2O
Molecular Weight 267.1 g/mol
IUPAC Name 1-chloro-4-[(4-chlorophenyl)methoxymethyl]benzene
Standard InChI InChI=1S/C14H12Cl2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
Standard InChI Key REXQTRHCVRPOMB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(P-chlorobenzyl) ether features a symmetrical structure where two 4-chlorobenzyl groups (–CH₂C₆H₄Cl) are connected by an ether linkage (–O–). The para substitution of chlorine atoms on the benzene rings confers electron-withdrawing effects, influencing reactivity and stability . The IUPAC name, 1-chloro-4-[(4-chlorophenyl)methoxymethyl]benzene, reflects this arrangement .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₂Cl₂O
Molecular Weight267.1 g/mol
CAS Registry Numbers27599-04-8, 56428-00-3
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of empirical data on boiling/melting points underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Symmetrical Etherification

A common route involves the iron-catalyzed etherification of benzyl alcohols. For example, FeCl₃·6H₂O (5 mol%) in propylene carbonate facilitates the coupling of 4-chlorobenzyl alcohol to yield Bis(P-chlorobenzyl) ether at 70–120°C with moderate yields (53–91%) . This method leverages Fe³⁺ as a Lewis acid to stabilize carbocation intermediates, promoting nucleophilic attack by the alcohol .

Reductive Carbonyl Coupling

Alternative approaches utilize reductive coupling of 4-chlorobenzaldehyde. In one protocol, 4-chlorobenzaldehyde reacts with dimethyphenylsilane (PhMe₂SiH) to form the ether via intermediate silyl ethers . This method, while efficient, requires careful control of stoichiometry to minimize byproducts like 4-chlorophenylmethanol .

Comparative Analysis of Methods

MethodCatalyst/SolventYield (%)Limitations
FeCl₃·6H₂O etherificationFeCl₃, propylene carbonate53–91High temperatures required
Reductive couplingPhMe₂SiH52–89Byproduct formation

The FeCl₃ method is preferred for scalability, whereas reductive coupling offers selectivity for specific substrates .

Applications and Industrial Relevance

Chemical Intermediates

While direct applications of Bis(P-chlorobenzyl) ether are sparsely documented, analogous chlorinated ethers serve as crosslinkers in ion-exchange resins and polymer production . Its structural similarity to bis(chloromethyl) ether—a known crosslinking agent—suggests potential utility in materials science .

Pharmaceutical Research

Research Gaps and Future Directions

Optimization of Synthesis

Current methods suffer from moderate yields and energy-intensive conditions. Future studies could explore:

  • Photocatalytic etherification to reduce reaction temperatures .

  • Biocatalytic approaches using lipases or esterases for greener synthesis .

Toxicological Profiling

Comprehensive studies on acute/chronic toxicity, mutagenicity, and environmental persistence are urgently needed to assess risks .

Advanced Applications

Potential avenues include:

  • Coordination chemistry: As a ligand for transition metals (e.g., Cu, Ru) in catalytic systems .

  • Polymer science: As a monomer for heat-resistant polymers .

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